Pyrimidine-4-carbothioamide
Overview
Description
Pyrimidine-4-carbothioamide is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This involves the reaction of 1,1-bis (methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .
Chemical Reactions Analysis
Pyrimidine derivatives have been synthesized using various methods . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This protocol involved Michael reaction, imine-enamine tautomerization, and cyclization sequences .
Scientific Research Applications
Anti-Inflammatory Activities
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antibacterial Activities
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines and their derivatives have been found to have antibacterial properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antibacterial activities by using three different species namely, Pseudomonas aeruginosa (Gram –ve), Staphylococcus aureus (Gram + ve) and Escherichia coli (Gram –ve). The inhibition values are compared with standard drug, ciprofloxacin .
Antitumor Activities
- Scientific Field : Oncology
- Summary of Application : Pyrimidines and their derivatives have been found to have antitumor properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antitumor activities .
Anticancer Activities
- Scientific Field : Oncology
- Summary of Application : Pyrimidines and their derivatives have been found to have anticancer properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of anticancer activities .
Anti-hypertensive Activities
- Scientific Field : Cardiology
- Summary of Application : Pyrimidines and their derivatives have been found to have anti-hypertensive properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of anti-hypertensive activities .
Antifungal Activities
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines and their derivatives have been found to have antifungal properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antifungal activities .
Antioxidant Activities
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines and their derivatives have been found to have antioxidant properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antioxidant activities .
Antiviral Activities
- Scientific Field : Virology
- Summary of Application : Pyrimidines and their derivatives have been found to have antiviral properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antiviral activities .
Antituberculosis Activities
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines and their derivatives have been found to have antituberculosis properties .
- Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
- Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antituberculosis activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrimidine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQBKNGMFMEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724327 | |
Record name | Pyrimidine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbothioamide | |
CAS RN |
88891-74-1 | |
Record name | Pyrimidine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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